molecular formula C20H20N6O B607636 GIBH-130 CAS No. 1252608-59-5

GIBH-130

Número de catálogo B607636
Número CAS: 1252608-59-5
Peso molecular: 360.421
Clave InChI: ZTJHTEHADIHZJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GIBH-130 is a neuroinflammation inhibitor . It is manufactured by BioVision and was previously called B2071 GIBH-130 . .


Synthesis Analysis

The synthesis of GIBH-130 involves the use of reagents obtained from commercial sources. The reactions were conducted under dry N2 . The product solutions were evaporated in vacuo using a rotatory evaporator .


Molecular Structure Analysis

The molecular formula of GIBH-130 is C20H20N6O . It has a molecular weight of 360.42 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of GIBH-130 were monitored by thin layer chromatography (TLC) using Qing Dao Hai Yang GF254 silica gel plates visualized with ultraviolet (UV) light (254 nm), iodine steam or phosphomolybdic acid (PMA), and column chromatography was performed using silica gel (200-300 mesh) .


Physical And Chemical Properties Analysis

GIBH-130 is a solid substance . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

  • Alzheimer's Disease Models

    GIBH-130 has been identified as a potent pharmacological inhibitor of neuroinflammation. It has shown effectiveness in altering neuroinflammation phenotypes in Alzheimer's disease brains. In vivo, GIBH-130 demonstrated comparable efficacy to donepezil and memantine, established AD treatments, in both β amyloid-induced and APP/PS1 double transgenic Alzheimer's murine models. This was achieved at a significantly lower dose (0.25 mg/kg), suggesting its high potency (Zhou et al., 2016).

  • Microglia-Based Phenotypic Screenings

    The discovery of GIBH-130 was facilitated by employing microglia-based phenotypic screenings. This approach, focusing on modulating the release of proinflammatory cytokines, represents a shift from target-based approaches in drug discovery. This strategy is especially relevant given the unclear etiology of Alzheimer's disease and the absence of validated therapeutic protein targets (Zhou et al., 2016).

  • Potential for AD Pathogenesis Research and Drug Development

    GIBH-130 serves as a unique chemical probe for understanding the pathogenesis of Alzheimer's disease and aids in drug development efforts. Its efficacy in AD models positions it as a promising candidate for further research and potential therapeutic applications (Zhou et al., 2016).

Safety And Hazards

GIBH-130 is not a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Direcciones Futuras

GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain, thereby reducing their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . It has shown promising results in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models .

Relevant Papers The relevant papers retrieved indicate that GIBH-130 is a novel antineuroinflammatory agent that is identified through microglia-based phenotypic screenings . It has been found to exhibit comparable in vivo efficacy of cognitive impairment relief to donepezil and memantine respectively in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models at a substantially lower dose .

Propiedades

IUPAC Name

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHTEHADIHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Citations

For This Compound
10
Citations
W Zhou, G Zhong, S Fu, H Xie, T Chi, L Li… - ACS Chemical …, 2016 - ACS Publications
… GIBH-130 showed no significant impact on N9 microglial … Pretreatment of microglia with GIBH-130 significantly reduced … concentrations of GIBH-130 (Figure 2a,b,c). The IC 50 values of …
Number of citations: 23 pubs.acs.org
PF Lamie, MM Abdel-Fattah… - Journal of Enzyme …, 2022 - Taylor & Francis
… Compound GIBH-130 (II)-approved by China Food and Drug Administration for clinical trials … Piperazinyl pyrimidine moiety and other secondary amines [to mimic GIBH-130 (II)] – group …
Number of citations: 7 www.tandfonline.com
P Lin, A Lin, K Tao, M Yang, Q Ye, H Chen… - Cell Death …, 2021 - nature.com
… susceptibility in this condition, we used GIBH-130 to inhibit microglial activation of inflammation. … However, GIBH-130, the microglia inhibitor we used, can only inhibit the inflammatory …
Number of citations: 3 www.nature.com
T Wang, J Yang, G Wang, F Zhao, Y Jin - Ecotoxicology and Environmental …, 2023 - Elsevier
… GIBH-130 (GI), the pyridazine-3-carboxamide derivative, is a novel pharmacological inhibitor of neuroinflammation, which exhibited the comparable efficacy of cognitive impairment …
Number of citations: 2 www.sciencedirect.com
Y Fang, W Xia, B Cheng, P Hua, H Zhou, Q Gu… - European Journal of …, 2018 - Elsevier
… work has demonstrated that novel anti-neuroinflammatory agents can be discovered by assembling fragments derived from known agents such as resveratrol (stilbene) and GIBH-130 (…
Number of citations: 30 www.sciencedirect.com
H Wang, E Cui, J Li, X Ma, X Jiang, S Du, S Qian… - European Journal of …, 2022 - Elsevier
… Meanwhile, minozac and GIBH-130 are capable of suppressing LPS-induced secretion of pro-inflammatory cytokines in BV2 cells, and the latter compound can selectively inhibit IL-1β …
Number of citations: 13 www.sciencedirect.com
P Sun, W Zhou, H Yue, C Zhang, Y Ou… - ACS Chemical …, 2020 - ACS Publications
… small molecules GIBH-130 and AD110 (Figure 1) with a novel scaffold, using scaffold-hopping, bioisosterism, and fragment-based drug design strategy. (25) GIBH-130 was reported to …
Number of citations: 11 pubs.acs.org
I Reyes-Resina, A Samadi, G Navarro, HA Saadeh… - ACS …, 2018 - ACS Publications
… The piperazinyl pyrimidine (I, Figure 1) is a privileged motif present in a number of therapeutic agents showing anti-neuroinflammatory activity, such as compound GIBH-130, able to …
Number of citations: 1 pubs.acs.org
Z Huang, Z Luo, A Ovcjak, J Wan, N Chen, W Hu… - Neuroscience …, 2022 - Springer
… The pyridazine derivative AD-16 (GIBH-130) was first identified through microglia-based phenotypic screening and shown to potently inhibit the LPS-induced production of pro-…
Number of citations: 2 link.springer.com
T Wang, Q Sun, H Tang, G Wang, F Zhao, Y Chen… - 2021 - researchsquare.com
… Both uorocitrate (FC) and GIBH-130 (GI) are the inhibitors of neuroin ammation reported recently [28, 29]. Since FC is preferentially taken up by the astrocytes and can inhibit the …
Number of citations: 3 www.researchsquare.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.